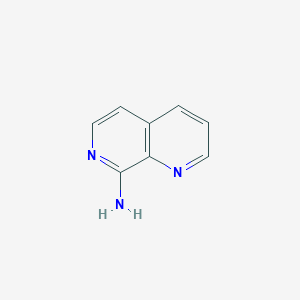

1,7-Naphthyridin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKLTZGZHDEBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371791 | |

| Record name | 1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-82-1 | |

| Record name | 1,7-Naphthyridin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Naphthyridin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 1,7-Naphthyridin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, 1,7-Naphthyridin-8-amine serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. A comprehensive understanding of its chemical properties and a robust methodology for its structural confirmation are paramount for its effective utilization in drug discovery and development. This guide provides a detailed overview of the key chemical characteristics of this compound and outlines the primary analytical techniques employed for its unambiguous structure elucidation.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 167-170 °C.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17965-82-1 | [2] |

| Molecular Formula | C₈H₇N₃ | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 167-170 °C | [2] |

Synthesis of this compound

While various methods exist for the synthesis of the broader naphthyridine family, a specific and reliable protocol for this compound is crucial for its accessibility in research. One potential synthetic route is adapted from the synthesis of its isomer, 6-amino-1,7-naphthyridine. This would typically involve the construction of the bicyclic naphthyridine core followed by the introduction of the amino group at the C-8 position.

A common strategy for constructing the 1,7-naphthyridine ring system involves the Friedländer annulation, which is the condensation of an ortho-amino-aldehyde or ketone with a compound containing a reactive α-methylene group. For this compound, a plausible approach would involve a precursor such as 2-aminonicotinaldehyde.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Structure Elucidation: A Multi-technique Approach

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, and together they form a self-validating system for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.

-

Aromatic Protons: The protons on the naphthyridine core are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings and the nitrogen atoms. The specific chemical shifts and coupling constants (J-values) will be characteristic of the substitution pattern on the 1,7-naphthyridine ring system.

-

Amine Protons: The protons of the primary amine group (-NH₂) will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration. Deuterium exchange (addition of D₂O) can be used to confirm the assignment of the -NH₂ protons, as they will be replaced by deuterium, causing the signal to disappear from the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons: The eight carbon atoms of the naphthyridine ring will give rise to distinct signals in the aromatic region of the ¹³C NMR spectrum. The chemical shifts will be influenced by the nitrogen atoms and the amino substituent.

-

Quaternary Carbons: Carbons that are part of the ring fusion and those directly attached to nitrogen atoms will appear as quaternary carbons with distinct chemical shifts.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Caption: Workflow for NMR-based structure elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

-

Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the molecular ion, which allows for the confirmation of the elemental formula (C₈H₇N₃). The presence of an odd number of nitrogen atoms in the molecule will result in an odd nominal molecular weight, a principle known as the "nitrogen rule".

-

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. The energetic molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments can help to confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretching: As a primary amine, this compound will exhibit two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic naphthyridine ring system will appear in the region of 1450-1650 cm⁻¹.

-

C-N Stretching: The C-N stretching vibration of the aromatic amine will be observed in the 1250-1350 cm⁻¹ region.

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the 1590-1650 cm⁻¹ region.

Summary of Expected Spectroscopic Data:

| Spectroscopic Technique | Key Expected Features for this compound |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), broad singlet for NH₂ protons (variable shift). |

| ¹³C NMR | Signals for eight distinct aromatic carbons. |

| Mass Spectrometry (HRMS) | Accurate mass corresponding to the molecular formula C₈H₇N₃. |

| Infrared (IR) Spectroscopy | Two N-H stretches (~3300-3500 cm⁻¹), aromatic C=N/C=C stretches (~1450-1650 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), N-H bend (~1590-1650 cm⁻¹). |

Conclusion

The structural integrity and purity of this compound are fundamental to its successful application as a precursor in medicinal chemistry and drug development. The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and comprehensive analytical workflow for its unambiguous characterization. This guide serves as a foundational resource for researchers, providing the necessary framework for the synthesis and rigorous structural elucidation of this important heterocyclic building block.

References

-

PubChem. This compound. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,7-Naphthyridin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic signature of 1,7-Naphthyridin-8-amine, a significant heterocyclic compound in medicinal chemistry. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document leverages established spectroscopic principles and comparative data from structurally related analogs to present a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction to this compound

The 1,7-naphthyridine scaffold is a key structural motif in numerous biologically active molecules. The introduction of an amino group at the 8-position creates this compound, a versatile building block for the synthesis of novel therapeutic agents. The precise elucidation of its structure through spectroscopic methods is paramount for quality control, reaction monitoring, and the rational design of new derivatives. This guide serves as a detailed reference for the expected spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals in the aromatic region, corresponding to the protons on the bicyclic ring system, and a characteristic signal for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the two nitrogen atoms within the naphthyridine core.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.8 - 9.0 | Doublet of doublets | J ≈ 4.5, 1.5 |

| H-3 | ~7.6 - 7.8 | Doublet of doublets | J ≈ 8.5, 4.5 |

| H-4 | ~8.3 - 8.5 | Doublet of doublets | J ≈ 8.5, 1.5 |

| H-5 | ~7.4 - 7.6 | Doublet | J ≈ 8.0 |

| H-6 | ~8.6 - 8.8 | Doublet | J ≈ 8.0 |

| -NH₂ | ~6.5 - 7.0 | Broad Singlet | - |

Justification for Predictions: These predictions are based on the analysis of related structures. For instance, in 5-Bromo-1,7-naphthyridin-8-amine, the aromatic protons appear in the range of 7.5 to 8.8 ppm. The removal of the electron-withdrawing bromine atom at the 5-position in the target molecule would likely cause a slight upfield shift for the H-6 proton. The broadness of the amine signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to avoid exchange of the amine protons with the solvent.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in this compound. Due to the molecule's asymmetry, eight distinct signals are expected for the naphthyridine core.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~122 - 124 |

| C-4 | ~138 - 140 |

| C-4a | ~145 - 147 |

| C-5 | ~120 - 122 |

| C-6 | ~135 - 137 |

| C-8 | ~155 - 157 |

| C-8a | ~115 - 117 |

Justification for Predictions: The chemical shifts are estimated based on data for naphthyridine isomers and substituted derivatives. The carbons directly attached to nitrogen (C-2, C-8, and the bridgehead carbons C-4a and C-8a) are expected to be the most deshielded. The carbon bearing the amino group (C-8) will be significantly downfield.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H bonds of the amine and the C=C and C=N bonds of the aromatic system.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (two bands) | Asymmetric and symmetric N-H stretching (primary amine) |

| 3100-3000 | Medium to Weak | Aromatic C-H stretching |

| 1650-1580 | Strong | N-H bending (scissoring) |

| 1600-1450 | Medium to Strong | C=C and C=N stretching in the aromatic rings |

| 1335-1250 | Strong | Aromatic C-N stretching |

| 900-650 | Medium to Strong, Broad | N-H wagging |

Justification for Predictions: Primary amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations[1]. The N-H bending and wagging modes are also characteristic of primary amines. The aromatic C=C and C=N stretching vibrations will result in a series of bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The instrument software will generate the spectrum, which is typically plotted as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural confirmation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₈H₇N₃, giving a molecular weight of 145.16 g/mol . The molecular ion peak [M]⁺ is expected at m/z = 145.

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for [M+H]⁺ is 146.0718.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through pathways characteristic of aromatic amines and nitrogen-containing heterocycles. Common fragmentation patterns include the loss of small neutral molecules.

Logical Fragmentation Workflow:

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1,7-Naphthyridin-8-amine

Introduction: The Significance of 1,7-Naphthyridin-8-amine and the Role of NMR in its Structural Elucidation

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds.[1] this compound, as a key intermediate and pharmacophore, demands rigorous structural characterization to ensure its identity and purity, which are critical for downstream applications in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of such organic molecules in solution.[2][3]

Predicted ¹H NMR Assignments for this compound

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the five aromatic protons and the two amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the two nitrogen atoms within the naphthyridine core and the electron-donating nature of the amine group.[1] The protons on the pyridine ring containing the amine group are anticipated to be more shielded (upfield) compared to those on the other ring.

Anticipated ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.8 - 9.0 | dd | J ≈ 4.5, 1.5 Hz | α to N1, deshielded. Coupled to H-3 and H-4. |

| H-3 | ~7.5 - 7.7 | dd | J ≈ 8.5, 4.5 Hz | β to N1. Coupled to H-2 and H-4. |

| H-4 | ~8.2 - 8.4 | dd | J ≈ 8.5, 1.5 Hz | γ to N1, α to the ring fusion. Coupled to H-3 and H-2. |

| H-5 | ~7.8 - 8.0 | d | J ≈ 6.0 Hz | α to N7, deshielded. Coupled to H-6. |

| H-6 | ~6.8 - 7.0 | d | J ≈ 6.0 Hz | β to N7 and ortho to NH₂, shielded. Coupled to H-5. |

| NH₂ | ~6.5 - 7.5 | br s | - | Broad signal due to quadrupole effects and exchange.[7][8] |

Note: Predicted values are based on analysis of related naphthyridine and amino-pyridine structures. Actual experimental values may vary.

Justification of Assignments:

-

H-2, H-3, and H-4 form an AMX spin system. H-2, being α to a nitrogen atom, will be the most downfield of this system. The coupling constants are typical for ortho (~8.5 Hz) and meta (~1.5 Hz) coupling in pyridine rings.

-

H-5 and H-6 form an AX spin system. The amino group at C-8 is a strong electron-donating group, which will significantly shield the ortho proton (H-6) and to a lesser extent, the para proton (H-4). Therefore, H-6 is expected to be the most upfield of the aromatic protons.

-

The amine (NH₂) protons typically appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the ¹⁴N nucleus.[7][8] Their chemical shift is highly dependent on solvent, concentration, and temperature.[9][10][11]

Visualizing Spin-Spin Coupling

The following diagram illustrates the expected through-bond proton-proton correlations (COSY) for this compound.

Caption: Structure and IUPAC numbering of this compound.

Experimental Protocols for NMR Analysis

To obtain high-quality, unambiguous spectra for this compound, a systematic approach involving both 1D and 2D NMR experiments is essential. [2][12]

Step 1: Sample Preparation

-

Massing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR. [4][13]2. Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often an excellent choice for nitrogen-containing heterocycles as it can solubilize a wide range of compounds and its residual proton peak does not obscure key regions of the spectrum. It also helps in observing exchangeable protons like those of the amine group.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring it to a 5 mm NMR tube. [2][13]This ensures homogeneity and allows for filtering if any particulate matter is present.

-

Standard: An internal standard like tetramethylsilane (TMS) is typically unnecessary when using modern spectrometers, as the solvent's residual peak can be used for referencing (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Step 2: 1D NMR Acquisition Workflow

The following workflow outlines the acquisition of standard 1D spectra on a modern NMR spectrometer (e.g., 400 MHz).

Caption: Standard workflow for 1D NMR data acquisition.

-

¹H NMR: Acquire with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Requires a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.

-

DEPT-135: This experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.

Step 3: 2D NMR for Unambiguous Assignment

For a molecule with several coupled protons and overlapping signals, 2D NMR is indispensable. [2]

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, revealing the connectivity of proton spin systems (e.g., H-2 through H-4 and H-5 with H-6). [12]* HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond J-coupling), allowing for the direct assignment of protonated carbons. [2][12]* HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is the key experiment for assigning quaternary carbons and piecing together the molecular fragments identified by COSY and HSQC.

Conclusion and Field Insights

The structural verification of this compound is a critical step in its use for research and drug development. This guide provides a robust predictive framework and a detailed experimental workflow for its complete ¹H and ¹³C NMR assignment. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can overcome the lack of published reference data and achieve an unambiguous and self-validating structural elucidation. The predicted chemical shifts and coupling patterns, grounded in the established principles of NMR spectroscopy for N-heterocycles, serve as a reliable starting point for the interpretation of experimentally acquired data.

References

- Benchchem. (n.d.). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.

- Benchchem. (n.d.). 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3.

- Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines.

- NIH. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.

- OmicsOnline. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.

- ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. omicsonline.org [omicsonline.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: NMR Spectroscopy Of Amines [jove.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. emerypharma.com [emerypharma.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the Synthesis and Characterization of 1,7-Naphthyridin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,7-Naphthyridin-8-amine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The naphthyridine core is a constituent of numerous biologically active compounds, and the strategic placement of an amino group at the 8-position of the 1,7-isomer offers a valuable handle for further molecular elaboration. This document details a robust and historically significant synthetic protocol, outlines a thorough characterization workflow, and provides insights into the rationale behind the experimental choices, empowering researchers to confidently synthesize and validate this important chemical entity.

Introduction

The 1,7-naphthyridine framework, a nitrogen-containing bicyclic heterocycle, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including potential applications as anticancer and anti-inflammatory agents, as well as their use in targeting central nervous system disorders.[1] The introduction of an amino group onto the naphthyridine core provides a critical anchor point for the synthesis of diverse compound libraries through various chemical modifications.

This compound, in particular, presents a unique substitution pattern that can influence the molecule's electronic properties, lipophilicity, and its ability to form key interactions with biological targets. Understanding the reliable synthesis and comprehensive characterization of this foundational molecule is paramount for its effective utilization in drug discovery and development programs. This guide serves as a senior application scientist's perspective on producing and verifying this compound with high fidelity.

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the Chichibabin amination of the parent heterocycle, 1,7-naphthyridine.[2] This reaction, first reported by A.F. Chichibabin in 1914, is a nucleophilic substitution of a hydrogen atom on an electron-deficient N-heterocycle by an amide anion.[3]

Reaction Principle and Causality

The Chichibabin reaction proceeds via a nucleophilic addition-elimination mechanism.[3] The 1,7-naphthyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack. The reaction is typically carried out using sodium amide (NaNH₂) in an inert, high-boiling solvent like xylene or toluene.[3]

The mechanism involves the initial coordination of the sodium cation to one of the ring nitrogens, which further enhances the electrophilicity of the adjacent carbon atoms. The amide anion (NH₂⁻) then attacks the C-8 position, which is one of the most electron-deficient carbons in the ring, to form a σ-adduct intermediate (a Meisenheimer-like complex). This intermediate subsequently rearomatizes by eliminating a hydride ion (H⁻). The liberated hydride ion reacts with a proton source in the reaction mixture, such as ammonia generated in situ or the product amine itself, to form hydrogen gas, which drives the reaction to completion.[3] The final product is obtained after an aqueous workup to neutralize the sodium salt of the amine.

The choice of the C-8 position for amination is directed by the electronic distribution within the 1,7-naphthyridine ring. The positions ortho and para to the nitrogen atoms are the most activated towards nucleophilic attack. In the case of 1,7-naphthyridine, the C-8 and C-2 positions are the most likely sites. The selective formation of the 8-amino isomer as the major product under specific conditions highlights the subtle electronic and steric factors governing the regioselectivity of this reaction.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound via Chichibabin amination.

Detailed Step-by-Step Protocol

Materials:

-

1,7-Naphthyridine

-

Sodium amide (NaNH₂)

-

Anhydrous Toluene or Xylene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet/outlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add freshly powdered sodium amide (1.2 equivalents).

-

Solvent and Reactant Addition: Under a positive pressure of nitrogen, add anhydrous toluene or xylene to the flask to create a slurry. Begin stirring and then add 1,7-naphthyridine (1.0 equivalent) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain vigorous stirring. The progress of the reaction can be monitored by the evolution of hydrogen gas. The reaction is typically complete within several hours.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium amide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the pure product as a solid.

Safety Precautions: Sodium amide is a highly reactive and moisture-sensitive reagent. It can be pyrophoric and reacts violently with water. All operations involving sodium amide must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃ | |

| Molecular Weight | 145.16 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 167-170 °C | [4] |

| CAS Number | 17965-82-1 | [4] |

Spectroscopic Data (Predicted/Typical)

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.8-9.0 (dd, 1H, H-2), ~8.2-8.4 (dd, 1H, H-4), ~7.8-8.0 (dd, 1H, H-6), ~7.2-7.4 (dd, 1H, H-3), ~6.8-7.0 (d, 1H, H-5), ~6.5-6.7 (br s, 2H, -NH₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~155-157 (C-8a), ~150-152 (C-8), ~148-150 (C-2), ~136-138 (C-4), ~121-123 (C-4a), ~120-122 (C-6), ~118-120 (C-3), ~110-112 (C-5) |

| FTIR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretch, two bands for primary amine), ~1620-1580 (N-H bend), ~1600-1450 (C=C and C=N stretching), ~1350-1250 (C-N stretching) |

| Mass Spectrometry (EI) | m/z (%): 145 (M⁺, base peak), fragments corresponding to the loss of HCN, N₂, and other small neutral molecules. |

Rationale for Spectroscopic Assignments

-

¹H NMR: The protons on the naphthyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the nitrogen atoms and the amino group. The protons closest to the nitrogen atoms (H-2 and H-4) will be the most deshielded and appear at the downfield end of the spectrum. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show eight distinct signals for the aromatic carbons. The carbon bearing the amino group (C-8) and the carbons adjacent to the nitrogen atoms will have characteristic chemical shifts.

-

FTIR: The most prominent features in the IR spectrum will be the characteristic absorptions of the primary amine group. Two distinct N-H stretching bands are expected in the 3400-3200 cm⁻¹ region. The N-H bending vibration will appear around 1600 cm⁻¹. The aromatic C=C and C=N stretching vibrations will also be present in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected to be prominent. The fragmentation pattern will likely involve the loss of small neutral molecules such as HCN and N₂, which is characteristic of nitrogen-containing heterocyclic compounds.

Characterization Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Analysis: Process the spectra and assign the signals based on their chemical shifts, integration (for ¹H), and coupling patterns. Two-dimensional NMR techniques such as COSY and HSQC can be used for unambiguous assignment.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, particularly the N-H and C-N vibrations of the primary aromatic amine and the aromatic ring vibrations.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined Chichibabin amination protocol and the comprehensive characterization workflow, researchers can confidently produce and validate this key building block for their drug discovery and development endeavors. The insights into the reaction mechanism and the rationale behind the analytical techniques are intended to empower scientists with a deeper understanding of the chemistry involved, facilitating troubleshooting and further innovation in the field of medicinal chemistry.

References

-

Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. The Royal Society of Chemistry. Available at: [Link]

-

Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University. Available at: [Link]

-

Chichibabin reaction. Wikipedia. Available at: [Link]

-

Chichibabin Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

-

1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Wiley Online Library. Available at: [Link]

-

Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. Available at: [Link]

-

Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. Available at: [Link]

-

The Chichibabin amination reaction. Scientific Update. Available at: [Link]

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][5]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5]. Revue Roumaine de Chimie. Available at: [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

-

1,8-Naphthyridine. NIST WebBook. Available at: [Link]

-

The ¹H NMR spectrum of compound 8. ResearchGate. Available at: [Link]

-

This compound (C8H7N3). PubChem. Available at: [Link]

-

1,7-Naphthyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Available at: [Link]

-

N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). National Center for Biotechnology Information. Available at: [Link]

Sources

The Synthetic Blueprint: A Guide to the Starting Materials for 1,7-Naphthyridin-8-amine

Introduction: The Significance of the 1,7-Naphthyridine Core

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. As a key structural component in numerous biologically active compounds, its derivatives have garnered significant attention for their therapeutic potential.[1][2] Specifically, 1,7-Naphthyridin-8-amine serves as a crucial building block for the development of novel pharmaceuticals, including kinase inhibitors and other targeted therapies. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the requisite starting materials and the underlying chemical logic that governs these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis of this important molecular entity.

Strategic Approaches to the 1,7-Naphthyridine-8-amine Scaffold

The synthesis of this compound can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions.

-

The Friedländer Annulation Approach: Building the second ring through condensation.

-

The Halogenated Precursor Strategy: Constructing the core and then introducing the amine via nucleophilic substitution.

-

Direct Amination of the Parent Heterocycle: A direct but often challenging functionalization.

I. The Friedländer Annulation: A Convergent Approach to the 1,7-Naphthyridine Core

The Friedländer synthesis is a powerful and versatile method for the construction of quinoline and naphthyridine ring systems.[3][4] The reaction involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or a 2-aminopyridine-aldehyde/ketone with a compound containing a reactive α-methylene group.[3][5] This approach is highly convergent, allowing for the rapid assembly of the bicyclic core.

Key Starting Materials and Principles

To construct the 1,7-naphthyridine skeleton via a Friedländer annulation, the key starting material is a 3-aminopyridine derivative bearing a carbonyl group at the 4-position. The most common precursors are 3-amino-4-formylpyridine (also known as 3-aminoisonicotinaldehyde) or 3-amino-4-acetylpyridine .[6]

The general mechanism proceeds through an initial aldol-type condensation between the enolate of the carbonyl partner and the aldehyde/ketone of the aminopyridine, followed by cyclization and dehydration to form the new pyridine ring.

Diagram: Generalized Friedländer Synthesis of 1,7-Naphthyridines

Caption: Friedländer annulation for 1,7-naphthyridine synthesis.

Synthetic Pathway to this compound Precursors

A direct synthesis of this compound via a standard Friedländer reaction is challenging due to the required substitution pattern on the starting materials. A more practical approach involves the synthesis of an 8-substituted precursor, such as an 8-hydroxy or 8-chloro-1,7-naphthyridine, which can be subsequently converted to the desired 8-amino derivative.

1. Synthesis of 1,7-Naphthyridin-8(7H)-one (an 8-hydroxy tautomer):

This can be achieved by reacting 3-amino-4-formylpyridine with an acetate derivative.

2. Conversion to 8-Chloro-1,7-naphthyridine:

The resulting 1,7-naphthyridin-8(7H)-one can then be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

| Step | Starting Material | Reagent | Product | Typical Yield |

| 1 | 3-Amino-4-formylpyridine | Acetic Anhydride | 1,7-Naphthyridin-8(7H)-one | - |

| 2 | 1,7-Naphthyridin-8(7H)-one | POCl₃ | 8-Chloro-1,7-naphthyridine | 62%[7] |

II. The Halogenated Precursor Strategy: A Stepwise Functionalization

This strategy relies on the synthesis of a halogenated 1,7-naphthyridine, typically at the 8-position, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group.[8][9] This is a robust and widely used method in heterocyclic chemistry.

Key Starting Materials and Principles

The key intermediate for this route is 8-chloro-1,7-naphthyridine . The chlorine atom at the 8-position is activated towards nucleophilic attack by the ring nitrogen atoms.

Diagram: Synthesis of this compound from a Halogenated Precursor

Caption: Synthesis via an 8-chloro-1,7-naphthyridine intermediate.

Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-1,7-naphthyridine from 1,7-Naphthyridin-8(7H)-one [7]

-

To a flask containing 1,7-naphthyridin-8(7H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (10 vol).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 8-chloro-1,7-naphthyridine.

Protocol 2: Amination of 8-Chloro-1,7-naphthyridine (General Procedure)

-

In a sealed pressure vessel, dissolve 8-chloro-1,7-naphthyridine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).

-

Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide (excess).

-

Heat the mixture to a temperature typically ranging from 120 to 160 °C.

-

Maintain the reaction at this temperature for several hours to days, monitoring by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield this compound.

III. Direct Amination of 1,7-Naphthyridine: The Chichibabin Reaction

The direct introduction of an amino group onto an electron-deficient heterocycle is a classic transformation known as the Chichibabin reaction. This method offers the most direct route to 8-amino-1,7-naphthyridine from the parent heterocycle.

Key Starting Materials and Principles

The starting material for this route is the unsubstituted 1,7-naphthyridine . The reaction typically employs a strong nucleophilic aminating agent, such as sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia. The reaction proceeds via nucleophilic addition of the amide anion to the electron-deficient C-8 position, followed by elimination of a hydride ion, which is subsequently quenched by the solvent or an oxidizing agent.

Caution: The Chichibabin reaction involves the use of highly reactive and hazardous reagents (sodium/potassium amide) and cryogenic liquid ammonia. It should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

Diagram: Chichibabin Amination of 1,7-Naphthyridine

Caption: Direct amination of the 1,7-naphthyridine core.

Historical Protocol and Considerations

Paudler and Kress reported the amination of 1,7-naphthyridine with potassium amide in liquid ammonia. The reaction, when carried out at room temperature for an extended period, selectively yielded 8-amino-1,7-naphthyridine. However, at lower temperatures (-33 °C) for a shorter duration, a mixture of 2-amino and 8-amino isomers was observed. This highlights the critical role of reaction parameters in controlling the regioselectivity of the amination.

| Starting Material | Reagents | Conditions | Product | Reported Yield |

| 1,7-Naphthyridine | KNH₂, liq. NH₃ | Room temp, 8 days | 8-Amino-1,7-naphthyridine | 56% |

Given the hazardous nature of this reaction, modern approaches often favor the more controlled and scalable halogenated precursor strategy.

Conclusion: A Versatile Synthetic Toolbox

The synthesis of this compound can be approached through several strategic pathways. The Friedländer annulation offers a convergent route to the core structure, which can then be functionalized. The use of halogenated precursors provides a robust and scalable method for the introduction of the 8-amino group via nucleophilic aromatic substitution. Finally, direct amination via the Chichibabin reaction presents the most atom-economical, albeit challenging, route. The selection of the optimal synthetic strategy will depend on the specific needs of the research program, including scale, available starting materials, and safety considerations. This guide provides the fundamental knowledge for researchers to make informed decisions in their synthetic endeavors towards this valuable class of compounds.

References

-

Wikipedia. Friedländer synthesis. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Novel 1,7-Naphthyridines by Friedlaender Condensation of Pyridine Substrates.[Link]

- Google Patents. Synthesis of pyridine aldehydes - US3160633A.

-

ResearchGate. Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of.... [Link]

-

Kakatiya University. CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. [Link]

-

MDPI. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

-

National Center for Biotechnology Information. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

-

Semantic Scholar. Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. [Link]

-

Organic Syntheses. 3-aminopyridine. [Link]

-

National Center for Biotechnology Information. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agist TAK-828F. [Link]

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

-

PubMed. Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. [Link]

-

ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

- Patsnap. Preparation method of 3-amino-4-methylpyridine - Eureka.

-

National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

ResearchGate. Nucleophilic-Substitution Reactions in Benzo[C][7]Naphthyridines. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

-

ACS Publications. Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. [Link]

-

ACS Publications. Design and Synthesis of 8-Hydroxy-[4][7]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. [Link]

-

MDPI. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. [Link]

-

ACS Publications. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

-

National Center for Biotechnology Information. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. [Link]

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-CHLORO-[1,7]NAPHTHYRIDINE | 13058-77-0 [chemicalbook.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Friedlander Synthesis of Substituted 1,7-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,7-Naphthyridine Scaffold and Its Strategic Synthesis

The 1,7-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and the specific orientation of its nitrogen atoms make it an exceptional pharmacophore capable of engaging with a multitude of biological targets. Derivatives of 1,7-naphthyridine have demonstrated a wide array of pharmacological activities, including potential as anticancer agents and potent enzyme inhibitors, such as those for phosphodiesterase 5 (PDE5).[1][2] The strategic placement of substituents on this core allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile, making it a cornerstone for modern drug discovery programs.[1][3]

Among the various synthetic routes to this important heterocycle, the Friedlander annulation stands out as a powerful and convergent strategy.[4][5] This classical reaction, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, provides a direct and efficient pathway to construct the bicyclic naphthyridine system.[6][7] Its operational simplicity and the ability to introduce diverse substituents make it an indispensable tool for building molecular libraries for high-throughput screening and lead optimization.

This guide serves as an in-depth technical resource for professionals engaged in synthetic and medicinal chemistry. It moves beyond a simple recitation of procedures to provide a deep understanding of the Friedlander synthesis as applied to 1,7-naphthyridines. We will dissect the underlying reaction mechanisms, explore the critical parameters that govern its success, present detailed and validated experimental protocols, and discuss the reaction's scope and limitations, thereby equipping the reader with the expertise to effectively leverage this synthesis in their research endeavors.

The Reaction Mechanism: A Tale of Two Pathways

The Friedlander synthesis is fundamentally a condensation followed by a cyclodehydration.[6] For the synthesis of 1,7-naphthyridines, the reaction commences with a 3-amino-4-pyridinecarboxaldehyde (or a corresponding ketone) and a carbonyl compound possessing at least one α-methylene group. The reaction can be catalyzed by either acid or base, and the precise mechanistic pathway is often dictated by these conditions.[4][5] Two primary mechanisms are generally accepted: the aldol-first pathway and the Schiff base-first pathway.[4][8][9]

-

Aldol-First Pathway (Base-Catalyzed): Under basic conditions, the α-methylene compound is deprotonated to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 3-amino-4-pyridinecarboxaldehyde in an aldol addition. The resulting aldol adduct subsequently undergoes dehydration to yield an α,β-unsaturated carbonyl intermediate. The final step is an intramolecular cyclization via attack of the amino group onto the carbonyl, followed by a second dehydration (aromatization) to furnish the 1,7-naphthyridine ring.[5][9]

-

Schiff Base-First Pathway (Acid-Catalyzed): In the presence of an acid catalyst, the initial step is often the formation of a Schiff base (imine) between the amino group of the pyridine derivative and the carbonyl of the methylene partner. The acid catalyst activates the carbonyl for this condensation. Following imine formation, an intramolecular aldol-type reaction occurs, where the enolized form of the remaining carbonyl attacks the imine carbon. This cyclization is followed by a final dehydration step to yield the aromatic product.[4]

Understanding which pathway is operative is key to troubleshooting and optimizing the reaction. For instance, unwanted self-condensation of the ketone partner is a potential side reaction in the base-catalyzed route, which can sometimes be mitigated by switching to acid catalysis.[5]

Experimental Design: Catalysts, Conditions, and Control

The success of the Friedlander synthesis hinges on the judicious selection of reactants, catalyst, and reaction conditions. Modern advancements have expanded the toolkit far beyond classical high-temperature refluxing, introducing milder, more efficient, and environmentally benign alternatives.

Catalysis Systems

The choice between an acid or base catalyst is the most fundamental decision and depends on the specific substrates being used.

-

Base Catalysis: Strong bases like potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) are effective but can promote side reactions.[5][10] A significant advancement is the use of choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, which can catalyze the reaction efficiently in water, offering a greener synthetic route with a simple workup.[11][12][13] This system is particularly effective for a range of aliphatic and aromatic active methylene compounds.[11][12]

-

Acid Catalysis: A wide variety of Brønsted and Lewis acids have been employed. Catalysts like p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA) are common.[4] Lewis acids, such as neodymium(III) nitrate hexahydrate or cerium(III) chloride heptahydrate (CeCl₃·7H₂O), have proven highly effective, particularly under solvent-free "grinding" conditions.[6] These methods are noteworthy for their operational simplicity, rapid reaction times, and high yields, while avoiding the use of hazardous solvents.[6] Propylphosphonic anhydride (T3P®) has also been reported as an efficient promoter under mild conditions.[14]

Controlling Regioselectivity

When an unsymmetrical ketone (e.g., 2-butanone) is used as the methylene partner, the formation of two different regioisomers is possible. This is a critical challenge to overcome for ensuring product purity.

Historically, controlling this has been difficult. However, research has shown that specialized amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), can provide exceptionally high regioselectivity for the linear product derived from attack at the methyl group.[15] This selectivity is often enhanced by the slow addition of the ketone to the reaction mixture, which helps to control the enolization equilibrium.[15]

Validated Experimental Protocols & Data

A self-validating protocol is the cornerstone of reproducible science. Below are two detailed, field-proven methods for the synthesis of substituted 1,7-naphthyridines, representing both modern green chemistry and efficient solvent-free approaches.

General Experimental Workflow

The process for a typical Friedlander synthesis follows a logical sequence from setup to final product characterization.

Protocol 1: Green Synthesis in Water using Choline Hydroxide

This protocol is adapted from a highly efficient and environmentally benign method utilizing a biocompatible catalyst in an aqueous medium.[11][12][13]

Materials:

-

3-Amino-4-pyridinecarboxaldehyde

-

Active methylene carbonyl compound (e.g., acetone)

-

Choline hydroxide (ChOH) (typically a 45% solution in methanol)

-

Water (deionized)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 3-amino-4-pyridinecarboxaldehyde (0.5 mmol, 1.0 equiv) and the active methylene compound (0.5 mmol, 1.0 equiv; for volatile ketones like acetone, 1.5 mmol, 3.0 equiv may be used).[11][12]

-

Add 1 mL of water to the flask and begin stirring to form a suspension or solution.[13]

-

Add choline hydroxide (1 mol%) to the reaction mixture.[13]

-

Purge the flask with an inert gas (e.g., nitrogen) and maintain this atmosphere.

-

Heat the reaction mixture to 50°C and stir vigorously.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 10% methanol/dichloromethane).[11] Reactions are typically complete within 6-12 hours.

-

Upon completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (e.g., 2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Solvent-Free Synthesis using CeCl₃·7H₂O

This protocol leverages a Lewis acid catalyst under solvent-free grinding conditions, offering rapid reaction times and a simple workup.[6]

Materials:

-

3-Amino-4-pyridinecarboxaldehyde

-

Active methylene compound (e.g., ethyl acetoacetate)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Pestle and mortar

-

Cold water

Procedure:

-

In a clean, dry mortar, combine 3-amino-4-pyridinecarboxaldehyde (10 mmol, 1.0 equiv), the active methylene compound (10 mmol, 1.0 equiv), and CeCl₃·7H₂O (10 mol%).[6]

-

Grind the mixture vigorously with a pestle at room temperature. The reaction is often exothermic, and the mixture may become paste-like or solidify.

-

Monitor the reaction by TLC. Reaction times are typically very short, often within 5-10 minutes.[6]

-

Once the reaction is complete, add a small amount of cold water to the mortar and triturate the solid.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and any water-soluble impurities.[6]

-

Dry the product. The purity is often high enough for many applications, but it can be recrystallized from an appropriate solvent (e.g., ethanol) if necessary.

-

The aqueous filtrate containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.[6]

Data Summary: Representative Syntheses

The following table summarizes the versatility of the Friedlander synthesis for preparing various substituted 1,7-naphthyridines (and related 1,8-isomers, which use 2-aminonicotinaldehyde but follow identical principles).

| Methylene Compound (R¹, R²) | Starting Amine Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

| Acetone (R¹=CH₃, R²=H) | 2-Aminonicotinaldehyde | ChOH (1 mol%), H₂O, 50°C | 2-Methyl-1,8-naphthyridine | >95 | [11][12] |

| Ethyl Acetoacetate | 2-Aminonicotinaldehyde | CeCl₃·7H₂O, Grinding, RT | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 94 | [6] |

| Acetylacetone | 2-Aminonicotinaldehyde | CeCl₃·7H₂O, Grinding, RT | 3-Acetyl-2-methyl-1,8-naphthyridine | 94 | [6] |

| Benzoylacetone | 2-Aminonicotinaldehyde | CeCl₃·7H₂O, Grinding, RT | 2-Methyl-3-benzoyl-1,8-naphthyridine | 92 | [6] |

| 1-Methylpiperidin-4-one | 2-Aminonicotinaldehyde | ChOH (1 mol%), H₂O, 50°C | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][3][12]naphthyridine | >90 | [11] |

| Various Ketones | 2-Aminoaryl ketones | T3P®, Ethyl Acetate | Polysubstituted Naphthyridines | Excellent | [14] |

Conclusion and Future Outlook

The Friedlander synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and versatile platform for the construction of substituted 1,7-naphthyridines. Its enduring relevance is a testament to its convergent nature, which allows for the rapid assembly of complex molecular architectures from simple, readily available precursors. As this guide has detailed, the power of the synthesis lies not only in its classical application but also in its adaptability to modern chemical principles.

The evolution from harsh, high-temperature conditions to mild, catalyst-driven processes—including the use of biocompatible catalysts in water and efficient solvent-free methods—highlights the ongoing innovation in the field.[6][11] For the drug development professional, these advancements translate to more sustainable, cost-effective, and scalable routes to novel chemical entities. The ability to control regioselectivity through catalyst design further enhances the precision of the synthesis, a critical factor in medicinal chemistry where isomeric purity is paramount.[15]

Looking ahead, the focus will likely be on developing even more selective and active catalytic systems, expanding the substrate scope to include more challenging or sterically hindered reactants, and adapting these protocols for flow chemistry applications to enable automated, high-throughput library synthesis. The fundamental principles of the Friedlander reaction, coupled with continuous methodological refinement, ensure that it will remain an essential strategy for accessing the valuable 1,7-naphthyridine scaffold for years to come.

References

- The Naphthyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance. Benchchem.

- Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.

- Friedländer synthesis. Wikipedia.

-

Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][3][16]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][3][12]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. National Institutes of Health.

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar.

- Friedländer Quinoline Synthesis. Alfa Chemistry.

- CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry.

- Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv

- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.

- Advances in polymer based Friedlander quinoline synthesis. PubMed Central.

- Mechanism of Friedlander reaction.

- 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.

- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.

- Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal.

Sources

- 1. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. connectjournals.com [connectjournals.com]

- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 16. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]

The Skraup-Doebner-von Miller Reaction: A Comprehensive Technical Guide to Naphthyridine Synthesis

Foreword: The Enduring Relevance of a Classic Reaction in Modern Drug Discovery

The naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among the classical methods for constructing this privileged heterocycle, the Skraup-Doebner-von Miller reaction remains a powerful and versatile tool. This guide provides an in-depth technical exploration of this reaction, offering researchers, scientists, and drug development professionals a comprehensive resource for its application in naphthyridine synthesis. We will delve into the mechanistic nuances, practical experimental protocols, and critical troubleshooting strategies to empower the efficient and successful synthesis of this vital class of molecules.

The Naphthyridine Core: A Privileged Scaffold

Naphthyridines are bicyclic heterocyclic compounds containing two fused pyridine rings. There are six possible isomers, with the 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines being the most synthetically accessible and medicinally relevant. The arrangement of the nitrogen atoms within the bicyclic system profoundly influences the molecule's electronic properties, basicity, and ability to engage in hydrogen bonding, thereby dictating its pharmacological profile.

The Skraup-Doebner-von Miller Reaction: A Unified Approach

The Skraup and Doebner-von Miller reactions are closely related acid-catalyzed cyclizations that have been adapted from quinoline synthesis to produce naphthyridines.[1] While historically considered distinct, they are mechanistically linked and can be viewed as variations of the same fundamental transformation.

-

The Skraup Reaction: In its classic form, the Skraup reaction involves the condensation of an aminopyridine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1] A key feature is the in situ dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]

-

The Doebner-von Miller Reaction: This modification offers greater versatility by directly employing pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein from glycerol.[2] This allows for the introduction of a wider range of substituents onto the newly formed pyridine ring.

For the purpose of this guide, we will consider them as a unified "Skraup-Doebner-von Miller" pathway, as the core mechanistic steps are conserved.

Unraveling the Mechanism: A Step-by-Step Analysis

The mechanism of the Skraup-Doebner-von Miller synthesis of naphthyridines is a multi-step process initiated by the formation of an α,β-unsaturated carbonyl species. The following diagram illustrates the generally accepted pathway for the reaction of an aminopyridine with acrolein (generated from glycerol in the Skraup variant).

Caption: Generalized mechanism of the Skraup reaction for naphthyridine synthesis.

A Deeper Dive into the Mechanistic Steps:

-

Formation of the Electrophile: In the Skraup reaction, concentrated sulfuric acid dehydrates glycerol to form acrolein. In the Doebner-von Miller variation, the α,β-unsaturated aldehyde or ketone is introduced directly.

-

Michael Addition: The amino group of the aminopyridine acts as a nucleophile and undergoes a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound.

-

Tautomerization: The initial adduct tautomerizes to form an enol or enamine intermediate.

-

Cyclization: Under the strongly acidic conditions, an intramolecular electrophilic addition occurs, leading to the closure of the second pyridine ring and the formation of a dihydronaphthyridine intermediate.

-

Oxidation: The final step is the oxidation of the dihydronaphthyridine to the aromatic naphthyridine. This is a critical step for which a variety of oxidizing agents can be employed.

Experimental Protocols and Practical Considerations

The successful execution of the Skraup-Doebner-von Miller reaction requires careful attention to experimental parameters. The reaction is notoriously exothermic and can be prone to the formation of tarry byproducts if not properly controlled.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of naphthyridines via the Skraup reaction.

Caption: A generalized experimental workflow for Skraup-Doebner-von Miller synthesis.

Detailed Protocol: Synthesis of 1,5-Naphthyridine from 3-Aminopyridine (Skraup Reaction)

This protocol is adapted from established literature procedures and serves as a representative example.

Materials:

-

3-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., sodium m-nitrobenzenesulfonate, arsenic pentoxide, or iodine)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., chloroform or diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

-

To this mixture, add glycerol followed by the oxidizing agent.

-

Heat the mixture gently. The reaction is exothermic and will likely begin to reflux without external heating.

-

Once the initial vigorous reaction subsides, continue to heat the mixture at 140-150°C for 4-5 hours.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. Caution: This is a highly exothermic process.

-

Extract the aqueous layer multiple times with a suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation, recrystallization, or column chromatography.

Key Reaction Parameters and Optimization Strategies

The yield and purity of the naphthyridine product are highly dependent on several critical parameters.

| Parameter | Influence on the Reaction | Optimization Strategies |

| Starting Aminopyridine | The position of the amino group and the presence of other substituents determine the resulting naphthyridine isomer and can affect reactivity. | Electron-donating groups on the aminopyridine ring generally facilitate the cyclization. |

| Acid Catalyst | Strong Brønsted acids like sulfuric acid are essential for the dehydration of glycerol and for catalyzing the cyclization step. | The concentration of the acid should be carefully controlled to avoid excessive charring. |